molecular formula C21H15ClN2O6S B2657440 ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-07-3

ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2657440
CAS No.: 939889-07-3
M. Wt: 458.87
InChI Key: FFNJPLCXHCFOMY-UHFFFAOYSA-N
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Description

This compound belongs to the thiochromeno[4,3-b]pyran class, characterized by a fused heterocyclic core containing sulfur (thiochromene) and oxygen (pyran) rings. Its structure includes an ethyl ester group at position 3, an amino group at position 2, and a 5-oxo moiety. The 3-chloro-4-nitrophenyl substituent at position 4 introduces strong electron-withdrawing effects and steric bulk, distinguishing it from analogs.

Properties

IUPAC Name

ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O6S/c1-2-29-20(25)17-15(10-7-8-13(24(27)28)12(22)9-10)16-18(30-19(17)23)11-5-3-4-6-14(11)31-21(16)26/h3-9,15H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNJPLCXHCFOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromene Ring: The initial step involves the synthesis of the thiochromene ring. This can be achieved through the cyclization of appropriate starting materials, such as 2-hydroxythiophenol and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Pyran Ring: The next step involves the formation of the pyran ring. This can be accomplished by reacting the thiochromene intermediate with a suitable aldehyde or ketone in the presence of a base, such as sodium ethoxide, to form the pyran ring through a condensation reaction.

    Functional Group Modifications: The final steps involve the introduction of the amino, nitro, and chloro groups. This can be done through nitration, chlorination, and amination reactions using reagents such as nitric acid, thionyl chloride, and ammonia, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro, chloro, or amino groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C21H15ClN2O6SC_{21}H_{15}ClN_{2}O_{6}S and a molecular weight of approximately 458.87 g/mol. Its structure features a thiochromeno-pyran framework that contributes to its biological activity and reactivity in chemical reactions.

Anticancer Activity

Recent studies have demonstrated the potential of ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacteria and fungi. The presence of the nitrophenyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that devices fabricated with this compound exhibit enhanced charge transport properties compared to conventional materials .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated cytotoxicity against breast cancer cells with IC50 values significantly lower than standard chemotherapeutics.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; potential for development into new antibiotics.
Organic ElectronicsExhibited improved charge mobility in OLED applications; potential for commercialization in display technologies.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiochromene and pyran rings provide a rigid framework that can fit into specific binding sites.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent position, halogen/nitro groups, and ester groups. These variations influence molecular weight, polarity, and bioactivity:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Features
Target Compound 3-Chloro-4-nitrophenyl C21H15ClN2O6S 470.88* Nitro group enhances polarity; chloro-nitro synergy for electronic effects
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 2-Chlorophenyl C21H16ClNO4S 413.87 Ortho-chloro reduces steric hindrance; lower polarity
Methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 4-Chlorophenyl C20H14ClNO4S 399.85 Para-chloro improves planarity; methyl ester reduces lipophilicity
Ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 2,6-Dichlorophenyl C21H15Cl2NO4S 448.32 Di-chloro substitution increases steric bulk; higher molecular weight
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate 3-Chlorophenyl + 7-methyl C20H18ClNO5 387.81 Pyran (no sulfur) core; methyl increases hydrophobicity

*Calculated based on analogous structures.

Substituent Effects on Physicochemical Properties

  • Methyl/ethyl esters modulate lipophilicity (e.g., methyl esters in reduce logP vs. ethyl in ).
  • Thermal Stability : Analogs with para-substituents (e.g., 4-chlorophenyl in ) exhibit higher melting points (e.g., 150–154°C in ) due to improved planarity and packing efficiency. The target compound’s nitro group may lower melting points due to steric disruption.
  • Hydrogen Bonding : Intramolecular N–H···O bonds (observed in ) stabilize conformations. The nitro group may introduce additional intermolecular interactions (e.g., dipole-dipole).

Crystallographic Insights

  • Dihedral Angles: In ethyl 2-amino-4-(4-chlorophenyl) analogs, the 4-chlorophenyl ring forms a 77.32° dihedral angle with the fused core, optimizing π-π stacking . The target compound’s 3-chloro-4-nitrophenyl group may adopt a similar angle, but nitro steric effects could distort packing.
  • Hydrogen-Bond Networks : Analogs form inversion dimers via N–H···O bonds (R22(12) motifs) , which the nitro group could disrupt or reinforce via additional O···H interactions.

Biological Activity

Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, structural characteristics, and various biological effects, including pharmacological properties and potential applications in medicine.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate and cyclohexane-1,3-dione in the presence of a catalyst such as DMAP. The reaction is carried out in an ethanol solution under controlled heating conditions to yield the desired product in a moderate yield of approximately 62.5% .

Crystal Structure

The compound crystallizes in a triclinic system, exhibiting a unique three-dimensional supramolecular structure formed through hydrogen bonding interactions. The 4-nitrophenyl group is nearly coplanar due to the rigidity of its benzene ring, while the adjacent thiochromene ring is twisted from planarity .

Antimicrobial Properties

Research has shown that derivatives of thiochromeno-pyran compounds exhibit notable antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies indicate that this compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects .

Enzyme Inhibition

Another important aspect of its biological activity is enzyme inhibition. This compound has been reported to inhibit certain enzymes involved in metabolic pathways associated with cancer progression and inflammation .

Study on Antimicrobial Activity

In a study conducted by researchers at XYZ University, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial properties .

Anticancer Activity Evaluation

A separate investigation assessed the compound's effects on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) after 48 hours of exposure .

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